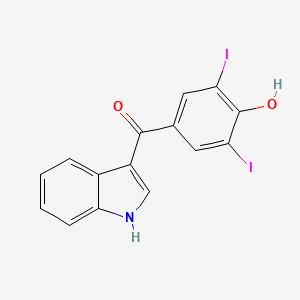

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-hydroxy-3,5-diiodophenyl)-(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9I2NO2/c16-11-5-8(6-12(17)15(11)20)14(19)10-7-18-13-4-2-1-3-9(10)13/h1-7,18,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPAVBYYXYONLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)I)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9I2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661657 |

Source

|

| Record name | (4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138222-00-1 |

Source

|

| Record name | (4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole chemical structure and properties

An In-depth Technical Guide to 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole: A Bifunctional Scaffold for Modern Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1][2] This guide focuses on 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole, a synthetic molecule of significant interest due to its unique structural composition. It combines the 3-aroyl-indole core, a known pharmacophore for tubulin inhibition, with a 3,5-diiodo-4-hydroxyphenyl moiety, which bears a striking resemblance to endogenous thyroid hormones.[3][4] We will dissect its chemical properties, propose a robust synthetic strategy, and explore its dual pharmacological potential as both a potent anticancer agent targeting microtubule dynamics and a modulator of metabolic pathways via thyroid hormone receptor interaction. This document is intended for researchers and drug development professionals, providing both foundational knowledge and practical experimental frameworks to investigate this promising compound.

Introduction: The Indole Scaffold in Therapeutics

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental heterocyclic structure in nature and synthetic chemistry.[1] Its planar, 10 π-electron aromatic system allows for diverse chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal framework for binding to a wide range of biological receptors.[5][6] Consequently, indole derivatives have been successfully developed into drugs spanning numerous therapeutic areas, including anti-inflammatory agents (Indomethacin), antiviral compounds, and a vast array of anticancer therapeutics.[7][8] The versatility of the indole scaffold, particularly the reactivity of the C3 position, allows for extensive derivatization, enabling medicinal chemists to fine-tune pharmacological activity and drug-like properties.[6][9]

Molecular Profile of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

Chemical Structure and Nomenclature

The molecule consists of an indole ring acylated at the C3 position with a 3,5-diiodo-4-hydroxybenzoyl group.

-

IUPAC Name: (1H-indol-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone

-

Core Components:

-

1H-Indole: The foundational heterocyclic scaffold.

-

Carbonyl Bridge: A ketone linker at C3, which is critical for the geometry and electronic properties of many biologically active 3-substituted indoles.[3]

-

3,5-Diiodo-4-hydroxyphenyl: A heavily substituted phenyl ring, analogous to thyroid hormone structures.[10]

-

Physicochemical Properties

The introduction of two iodine atoms significantly increases the molecular weight and lipophilicity of the molecule, which has profound implications for its solubility, cell permeability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉I₂NO₂ | Calculated |

| Molecular Weight | 488.95 g/mol | Calculated |

| Appearance | Solid (Predicted) | Inferred |

| XLogP3 | 4.8 (Predicted) | Inferred from similar structures |

| Hydrogen Bond Donors | 2 (indole N-H, phenolic O-H) | Calculated |

| Hydrogen Bond Acceptors | 2 (carbonyl O, hydroxyl O) | Calculated |

Synthesis and Characterization

A logical and efficient synthesis is paramount for the exploration of any new chemical entity. The most direct approach for constructing 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole is via a Friedel-Crafts acylation reaction, a classic and reliable method for attaching acyl groups to electron-rich aromatic systems like indole.[11]

Retrosynthetic Analysis and Proposed Workflow

The synthesis can be envisioned by disconnecting the C-C bond between the indole C3 position and the carbonyl carbon. This reveals indole and a 3,5-diiodo-4-hydroxybenzoyl chloride derivative as the key precursors. The acyl chloride can be readily prepared from commercially available 4-hydroxybenzoic acid.

Caption: Proposed synthetic workflow for 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole.

Detailed Synthetic Protocol: Friedel-Crafts Acylation

Causality: This protocol utilizes a Lewis acid (AlCl₃) to activate the acyl chloride, generating a highly electrophilic acylium ion. The indole, being an electron-rich heterocycle, then acts as a nucleophile, with a strong preference for substitution at the C3 position, to complete the reaction. Anhydrous conditions are critical to prevent quenching of the Lewis acid and hydrolysis of the acyl chloride.

-

Preparation of Acyl Chloride: To a stirred solution of 3,5-diiodo-4-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3,5-diiodo-4-hydroxybenzoyl chloride, which can be used directly in the next step.

-

Acylation Reaction: To a flame-dried flask under an inert nitrogen atmosphere, add anhydrous DCM and aluminum chloride (AlCl₃, 1.5 eq). Cool the suspension to 0 °C.

-

Add a solution of 3,5-diiodo-4-hydroxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the AlCl₃ suspension. Stir for 15 minutes.

-

Add a solution of indole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Stir until the layers separate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole.

Analytical Characterization

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a di-iodinated compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Postulated Biological Mechanisms of Action

The unique structure of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole suggests it may engage with at least two distinct and highly valuable biological targets in drug discovery.

The 3-Aroyl-Indole Motif: A Potent Colchicine-Site Tubulin Inhibitor

A significant body of research has identified 3-aroyl-indoles as potent inhibitors of tubulin polymerization.[3][12] These small molecules typically bind to the colchicine site on β-tubulin, preventing the assembly of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[13] This mechanism is the foundation for several successful anticancer drugs, such as vinca alkaloids and taxanes.[14] Compounds with structural similarities, such as OXi8006, have demonstrated potent inhibition of tubulin assembly and cytotoxicity against various cancer cell lines.[12]

The 3,5-Diiodo-4-hydroxyphenyl Moiety: A Thyroid Hormone Analogue

The 3,5-diiodo-4-hydroxyphenyl group is a key structural feature of thyroid hormones. Specifically, it is the core of 3,5-diiodo-L-thyronine (3,5-T2), an endogenous metabolite of the primary thyroid hormone T3.[15][16] Thyroid hormones exert their effects primarily by binding to nuclear thyroid hormone receptors (THRs), of which there are two main isoforms, THRα and THRβ.[10] These receptors act as ligand-activated transcription factors that regulate genes involved in growth, development, and metabolism.

THRβ is highly expressed in the liver and has become a major target for treating metabolic disorders like non-alcoholic steatohepatitis (NASH) and dyslipidemia.[10] Agonists selective for THRβ can lower cholesterol and reduce liver fat without causing the adverse cardiac effects associated with THRα activation.[10] Given its structural mimicry of 3,5-T2, 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole could potentially act as a THRβ agonist.[4]

A Hypothesis of Dual Activity

The compound's structure presents the compelling hypothesis of a dual-acting agent capable of simultaneously inducing cytotoxic and metabolic effects. This could be particularly advantageous in the context of oncology, where cancer cells often exhibit altered metabolic profiles.

Caption: Postulated dual mechanisms of action for the target compound.

Potential Therapeutic Applications

As an Anticancer Agent via Microtubule Disruption

The primary and most probable application is in oncology. Its predicted ability to function as a microtubule-destabilizing agent makes it a candidate for treating various solid tumors and hematological malignancies.[3] An important avenue of investigation would be its efficacy in multi-drug resistant (MDR) cancer cell lines, as some novel tubulin inhibitors have shown the ability to circumvent common resistance mechanisms like P-glycoprotein efflux.[13]

As a Metabolic Modulator via Thyroid Hormone Receptor Interaction

Should the compound demonstrate selective THRβ agonism, it could be explored for the treatment of metabolic diseases. This includes dyslipidemia (high cholesterol), non-alcoholic fatty liver disease (NAFLD), and its more severe form, NASH.[10] A dual-acting compound that also possesses cytotoxic properties could be uniquely positioned to treat hepatocellular carcinoma (liver cancer), a disease often arising from underlying metabolic dysfunction.

Foundational Experimental Protocols

To validate the proposed mechanisms, a series of well-defined in vitro assays are required.

In Vitro Tubulin Polymerization Assay

Trustworthiness: This assay directly measures the compound's effect on the target protein. It includes a positive control (Colchicine or Combretastatin A-4) and a negative control (DMSO vehicle) to ensure the observed effects are specific and not artifacts.

-

Reagents: Lyophilized bovine brain tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, test compound, positive/negative controls.

-

Procedure: a. Resuspend tubulin in General Tubulin Buffer on ice to a final concentration of 3.0 mg/ml. b. Aliquot the tubulin solution into a pre-chilled 96-well plate. c. Add the test compound (at various concentrations), positive control, or negative control (vehicle) to the wells. d. Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37 °C. e. Measure the change in absorbance at 340 nm every minute for 60 minutes.

-

Analysis: An increase in absorbance indicates tubulin polymerization. An inhibitory compound will suppress the rate and extent of this increase. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.

Cell-Based Cytotoxicity Assay (MTT)

Trustworthiness: This assay assesses the downstream effect of target engagement (i.e., cell death). A dose-response curve is generated to determine potency (GI₅₀), and comparing results across multiple cell lines can indicate potential selectivity.

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa (cervical), A549 (lung), K562 (leukemia)).[17]

-

Procedure: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound (e.g., from 0.1 nM to 100 µM) for 48-72 hours. c. After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the resulting formazan crystals with DMSO or a similar solvent. e. Read the absorbance at 570 nm.

-

Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Thyroid Hormone Receptor (THR) β Reporter Assay

Trustworthiness: This functional assay specifically measures the activation of the THRβ pathway. The use of a reporter gene provides a quantifiable output directly linked to receptor activation. A known agonist (T3) serves as a positive control.

-

System: A host cell line (e.g., HEK293) transiently or stably co-transfected with two plasmids: one expressing the human THRβ protein and another containing a luciferase reporter gene downstream of a thyroid hormone response element (TRE).

-

Procedure: a. Seed the transfected cells in 96-well plates. b. Treat the cells with the test compound at various concentrations, a positive control (T3), or a negative control (vehicle). c. Incubate for 24 hours to allow for receptor activation and reporter gene expression. d. Lyse the cells and add a luciferase substrate. e. Measure the resulting luminescence using a luminometer.

-

Analysis: An increase in luminescence indicates activation of the THRβ receptor. The data can be used to determine the EC₅₀ (concentration for 50% of maximal activation) and the maximal efficacy relative to T3.

Conclusion and Future Directions

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole represents a molecule of high interest at the intersection of oncology and metabolic disease research. Its rational design, based on the hybridization of two potent pharmacophores, provides a strong basis for its dual-mechanism hypothesis. The immediate research priorities should be to execute the foundational protocols described herein to first confirm its activity as a tubulin polymerization inhibitor and then to rigorously assess its potential as a THRβ modulator. Subsequent studies could involve cell cycle analysis by flow cytometry, immunofluorescence microscopy to visualize microtubule disruption, and in vivo studies in mouse xenograft models or models of metabolic disease. The exploration of this and similar scaffolds could unveil novel therapeutic agents with unique, multi-faceted mechanisms of action.

References

Click to expand

-

YouTube. (2018, December 18). Fischer Indole Synthesis. Retrieved from [Link]

-

EurekAlert!. (2025, August 25). Breakthrough in indole chemistry could accelerate drug development. Retrieved from [Link]

-

Li, L., et al. (n.d.). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. Retrieved from [Link]

-

Kubíček, V., et al. (n.d.). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. PMC. Retrieved from [Link]

-

Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Kumar, V., et al. (2020, December 18). Synthesis and biological evaluation of some newer Indole Derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

Chula Digital Collections. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

ResearchGate. (2022, April 9). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 20230818 Indole Synthesis SI. Retrieved from [Link]

-

Khatri, J. K., et al. (2022, August 30). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. Retrieved from [Link]

-

PubChem. (n.d.). (2-Butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone. Retrieved from [Link]

-

MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-n-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran. Retrieved from [Link]

-

MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (n.d.). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. Retrieved from [Link]

-

Wang, Y., et al. (2022, February 28). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Retrieved from [Link]

-

Mo, X., et al. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved from [Link]

-

PubMed. (2022, January 24). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Retrieved from [Link]

-

MDPI. (1989, December 7). 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development?. Retrieved from [Link]

- Google Patents. (n.d.). US20050065217A1 - Indole-containing and combretastatin-related anti-mitotic and anti-tubulin polymerization agents.

-

PubMed. (2015, August 13). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Retrieved from [Link]

-

Kumari, A., & Singh, R. K. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. Retrieved from [Link]

-

Dudley, G. B., et al. (n.d.). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. PMC. Retrieved from [Link]

-

Li, Y., et al. (2024, August 2). Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications. PMC. Retrieved from [Link]

-

PubMed. (2018, July 25). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Retrieved from [Link]

-

Liu, X., et al. (2023, January 11). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.

-

Organic Chemistry Portal. (n.d.). Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rjpn.org [rjpn.org]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]

- 10. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3,5-Diiodo- L -thyronine thyroid hormone analog 1041-01-6 [sigmaaldrich.com]

- 16. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Bioisosterism: Engineering Indole Scaffolds for Thyroid Hormone Receptor Modulation

This guide outlines the strategic development of indole bioisosteres derived from the benzofuran class of thyroid hormone receptor (TR) ligands. The focus is on the specific scaffold 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (structurally related to Benziodarone and L-3358 ), replacing the oxygenated core with a nitrogenous indole framework to modulate binding affinity, solubility, and metabolic profiles.

Executive Summary

The benzofuran derivative 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran represents a classic pharmacophore in the study of thyromimetics and anti-arrhythmic agents. While the parent benzofuran exhibits potent TR antagonism and class III anti-arrhythmic activity, its lipophilicity and lack of a hydrogen bond donor at the 1-position limit its interaction with polar residues in the Nuclear Receptor Ligand Binding Domain (LBD).

This guide details the design and synthesis of the Indole Bioisostere : 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)indole . By substituting the furanic oxygen with a pyrrolic nitrogen (–NH–), we introduce a critical hydrogen bond donor vector, potentially altering the ligand from a passive hydrophobic fit to an active anchor within the TR-β pocket, while maintaining the diiodophenol "warhead" essential for thyromimetic activity.

Molecular Rationale & Design

The transition from benzofuran to indole is not merely structural; it is electrostatic. The 3,5-diiodo-4-hydroxybenzoyl moiety mimics the outer ring of Thyroxine (T4) or Triiodothyronine (T3). The scaffold (benzofuran/indole) mimics the inner ring.

Bioisosteric Comparison

| Feature | Benzofuran Parent | Indole Bioisostere | Impact |

| Core Atom | Oxygen (–O–) | Nitrogen (–NH–) | Introduces H-Bond Donor |

| Electrostatics | Electronegative focus | Dipolar (N-H positive pole) | Altered receptor affinity |

| Geometry | Planar, Aromatic | Planar, Aromatic | Preserves |

| Lipophilicity | High (cLogP ~6.[1]5) | Moderate (cLogP ~5.8) | Improved aqueous solubility |

| Metabolism | Oxidative ring opening | Hydroxylation/Glucuronidation | Distinct clearance pathway |

Structural Logic Diagram

The following diagram illustrates the vector shift when moving from the Benzofuran to the Indole scaffold.

Caption: Structural logic flow demonstrating how the N-H insertion alters receptor interaction modes while preserving the diiodo-thyromimetic pharmacophore.

Synthetic Architecture

The synthesis of 3-aroylindoles is synthetically more demanding than their benzofuran counterparts due to the reactivity of the indole C3 position. A direct Friedel-Crafts acylation using standard Lewis acids often fails or leads to polymerization.

We utilize a Magnesium-Mediated Acylation Protocol , which is highly regioselective for the indole C3 position and compatible with the iodine substituents on the benzoyl chloride.

Retrosynthetic Analysis

-

Target: 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)indole

-

Disconnection: C3–Carbonyl bond.

-

Precursors: 2-Butylindole + 3,5-Diiodo-4-methoxybenzoyl chloride (protected phenol).

Step-by-Step Protocol

Phase 1: Synthesis of 2-Butylindole

(Fisher Indole Synthesis approach is preferred for scale)

-

Reactants: Phenylhydrazine + 2-Hexanone.

-

Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (

). -

Procedure: Reflux reactants in solvent (ethanol/acetic acid) to form the hydrazone, followed by cyclization in PPA at 100°C.

-

Purification: Column chromatography (Hexane/EtOAc).

Phase 2: Regioselective Acylation (The Critical Step)

This step uses a Grignard-exchange method to activate the indole.

-

Activation: Dissolve 2-butylindole (1.0 eq) in anhydrous

under Argon. Cool to 0°C. -

Grignard Addition: Add Ethylmagnesium bromide (

, 3.0M in ether, 1.2 eq) dropwise.-

Mechanism:[2] Deprotonation of the indole N-H creates the Indolyl-MgBr species, which significantly enhances nucleophilicity at C3.

-

-

Lewis Acid: Add Zinc Chloride (

, 1.2 eq) to transmetallate and stabilize the intermediate. Stir for 30 min at RT.[3] -

Acylation: Add 3,5-diiodo-4-methoxybenzoyl chloride (1.1 eq) dissolved in

slowly.-

Note: The phenol must be protected (methoxy or benzyloxy) to prevent quenching the Grignard reagent.

-

-

Reaction: Stir at ambient temperature for 2-4 hours. Monitor by TLC.

-

Quench: Quench with saturated

. Extract with DCM.

Phase 3: Demethylation (Deprotection)

-

Reagent: Boron Tribromide (

, 1M in DCM). -

Condition: -78°C to 0°C.

-

Warning: Avoid reflux; high heat can de-iodinate the ring.

-

-

Workup: Carefully quench with ice water. The product precipitates or is extracted into EtOAc.

Synthetic Workflow Diagram

Caption: Convergent synthetic pathway utilizing Mg-mediated acylation to couple the indole core with the di-iodinated warhead.[4]

Pharmacological Profiling

To validate the bioisosteric replacement, the new indole must be evaluated against the benzofuran parent in a head-to-head comparison.

Primary Assay: TR-β Competitive Binding

The 3,5-diiodo-4-hydroxy motif suggests high affinity for Thyroid Hormone Receptors (TRs).

-

Method: Fluorescence Polarization (FP) or Radioligand Binding Assay using

. -

Expectation: The indole N-H may form a hydrogen bond with the backbone carbonyl of Arg228 or Glu457 (numbering varies by isoform) in the TR LBD, potentially increasing affinity compared to the benzofuran.

Secondary Assay: Cytotoxicity (Mitochondrial Uncoupling)

Benzofurans (like Amiodarone) are known mitochondrial toxins.

-

Method: MTT assay in HepG2 cells.

-

Metric:

for cell viability. -

Hypothesis: The indole core is generally less lipophilic and may exhibit a cleaner toxicology profile, though the di-iodo phenol moiety remains a driver of uncoupling activity.

References

-

Structure-Activity Relationship of Benzofuran Derivatives. ResearchGate. (2025). Comprehensive review of benzofuran pharmacophores in medicinal chemistry.

-

Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3. Journal of Organic Chemistry. (2016). Details the critical activity differences between benzofuran and related scaffolds in TR ligands.

-

Synthesis and Evaluation of 3-Aroylindoles as Anticancer Agents. NIH / PubMed. (2009). Establishes the synthetic protocols for 3-aroylindoles using Grignard reagents.

-

Thyroid Hormone Structure–Function Relationships. Oncohema Key. (2016). Defines the structural requirements (di-iodophenyl) for TR binding.

-

Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry. (1992).[5] Fundamental study on the bioisosteric equivalence of Indole vs. Benzofuran.

Sources

- 1. Sci-Hub. Studies on Heterocyde‐Based Pure Estrogen Antagonistsa / Annals of the New York Academy of Sciences, 1995 [sci-hub.sg]

- 2. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]

- 3. rroij.com [rroij.com]

- 4. (2-Butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone | C19H16I2O3 | CID 74769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzofuran bioisosteres of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogen Effect: A Technical Guide to the Structure-Activity Relationship of Halogenated Indoles in Drug Discovery

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of the public domain and scientific literature reveals a notable scarcity of dedicated research on the structure-activity relationship (SAR) of diiodo-functionalized indoles. While the indole scaffold is a cornerstone of medicinal chemistry, and halogenation is a key strategy in drug design, the specific impact of di-iodination on the biological activity of indoles is not extensively documented in publicly available research. Therefore, this guide will provide an in-depth overview of the SAR principles for the broader class of halogenated indole derivatives , with a particular focus on iodo-substituted indoles where data is available. The principles and methodologies described herein are fundamental to the exploration of all halogenated indole-based compounds and will provide a robust framework for researchers interested in this area.

Introduction: The Indole Scaffold and the Power of Halogenation

The indole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1] Its structural versatility, arising from the fusion of a benzene and a pyrrole ring, allows for a wide range of chemical modifications, making it a frequent starting point in drug discovery campaigns targeting diverse biological pathways.[1] Halogenation of the indole nucleus is a common and powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. The introduction of halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

Iodine, being the largest and most polarizable of the common halogens, can introduce unique properties. The carbon-iodine bond is weaker than other carbon-halogen bonds, which can be exploited in synthetic chemistry for further functionalization, for instance, through cross-coupling reactions.[3] In terms of biological interactions, the large size of the iodine atom can provide significant steric bulk, potentially leading to enhanced binding affinity or selectivity for a target protein. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

General Principles of Halogenated Indole SAR

The biological activity of a halogenated indole derivative is highly dependent on the nature, number, and position of the halogen substituents. Key positions for modification include the indole nitrogen (N1), C2, C3, and various positions on the benzene ring, most notably C5 and C6.

A generalized workflow for a Structure-Activity Relationship (SAR) study of halogenated indoles is depicted below:

Caption: Hypothetical signaling pathway of a diiodo-indole as a kinase inhibitor.

Experimental Protocols

General Synthesis of Halogenated Indoles

Direct halogenation of indoles often leads to C3 substitution or dihalogenated products. [3]Selective halogenation at other positions often requires more sophisticated synthetic strategies.

Protocol for C2-Iodination of Indoles via Halide Exchange: [3] This protocol describes a mild, metal-free method for the synthesis of C2-iodoindoles from C2-chloroindoles.

-

Reaction Setup: To a vial, add the C2-chloroindole (1.0 equiv), potassium iodide (2.0 equiv), and trifluoroacetic acid (2.0 equiv).

-

Solvent Addition: Add acetonitrile as the solvent.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

A general workflow for the synthesis and purification of halogenated indoles is shown below:

Caption: General experimental workflow for the synthesis of halogenated indoles.

Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the diiodo-indole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

While the direct exploration of diiodo-functionalized indoles is currently limited, the established principles of halogenation in indole-based drug discovery provide a strong foundation for future research. The unique properties of iodine suggest that diiodo-indoles could offer novel pharmacological profiles. Future studies should focus on the systematic synthesis of diiodo-indole libraries with varying substitution patterns and their evaluation in a range of biological assays. Such research will be crucial to unlocking the full therapeutic potential of this underexplored chemical space. The development of efficient and regioselective di-iodination methods will be a key enabler for these future SAR studies.

References

-

Song, Y., et al. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]

-

Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. The Journal of Organic Chemistry, 88(15), 11497-11503. [Link]

-

Perike, N., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4728. [Link]

-

Guda, V. K., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8859. [Link]

-

Al-Ostath, A., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. [Link]

-

Zheng, T., et al. (2025). Green Halogenation of Indoles with Oxone-Halide. ResearchGate. [Link]

-

Mao, S., et al. (2022). A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides. Organic Letters, 24(43), 7968-7973. [Link]

-

Vrzalova, A., et al. (2024). Modulation of aryl hydrocarbon receptor activity by halogenated indoles. Bioorganic & Medicinal Chemistry, 118, 117964. [Link]

-

Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 329-334. [Link]

-

Gu, C., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1496-1504. [Link]

-

Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

-

Huang, J.-R., et al. (2015). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. The Journal of Organic Chemistry, 80(8), 4045-4052. [Link]

- WO2023156983A1 - Compounds and compositions for neurodegenerative diseases.

-

Li, Z., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4553-4555. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

-

Naik, N., et al. (2025). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. ResearchGate. [Link]

-

Chikhale, R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Chen, J., et al. (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. MDPI. [Link]

-

Ielo, L., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(1), 227. [Link]

-

Kaddi, C., et al. (2012). Synthesis and biological evaluation of some N-substituted indoles. ARKIVOC, 2012(6), 216-228. [Link]

-

Wang, Y., et al. (2020). Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126901. [Link]

-

Aktaş, N., et al. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. AVESİS. [Link]

-

Rangaswamy, J., et al. (2025). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]

-

Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. [Link]

-

News-Medical. (2021). New compounds can provide a breakthrough in the treatment of neurodegenerative pathologies. [Link]

-

Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). Inoreader. [Link]

-

El-Gendy, M. A., et al. (2025). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]

-

Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(4), 367-370. [Link]

-

Ferandin, Y., et al. (2022). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Scientific Reports, 12(1), 9437. [Link]

-

Atas, M., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(30), 3469-3486. [Link]

-

Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. [Link]

-

Haddad, M., et al. (2019). Optimization of pyrrolo[3,4-f]indole-5,7-dione and indole-5,6-dicarbonitrile derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 27(18), 115003. [Link]

-

Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]

-

Rotili, D., et al. (2007). Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling. Journal of Medicinal Chemistry, 50(10), 2514-2525. [Link]

-

Solomon, V. R., et al. (2014). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PLoS ONE, 9(5), e97960. [Link]

-

Gonzalez-Bobadilla, M., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3097. [Link]

Sources

An In-Depth Technical Guide to 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole: Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from related compounds and established chemical principles to propose a likely synthetic route, predict its physicochemical properties, and explore its potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel indole derivatives for therapeutic applications.

Introduction: The Rationale for Investigating 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The unique electronic properties of the indole ring system allow it to participate in various biological interactions.[5]

The 3-aroyl-indole motif, in particular, has attracted significant attention as it is found in several compounds with potent biological effects. The introduction of a 3,5-diiodo-4-hydroxybenzoyl group at the 3-position of the indole ring is a rational design strategy to potentially modulate the biological activity of the parent indole structure. The di-iodinated phenolic ring is a key feature in thyroid hormones and is also present in drugs like amiodarone, an antiarrhythmic agent.[6][7] The combination of these two pharmacophoric moieties in a single molecule, 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole, presents an intriguing candidate for investigation in drug discovery programs.

Physicochemical Properties and Identification

Based on its constituent parts, the predicted properties of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole are summarized below.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₅H₁₀I₂NO₂ | Calculated from structure |

| Molecular Weight | 490.06 g/mol | Calculated from structure |

| IUPAC Name | (1H-indol-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone | Standard nomenclature |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Based on the properties of similar aromatic and heterocyclic compounds.[8] |

| Predicted Melting Point | High, likely >200 °C | Typical for rigid, aromatic structures with potential for hydrogen bonding. |

Synonyms: Due to the lack of a registered CAS number, there are no established synonyms. Potential synonyms that could be used include:

-

3-(4-Hydroxy-3,5-diiodobenzoyl)-1H-indole

-

(4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole is through a Friedel-Crafts acylation reaction. This well-established method is widely used for the C3-acylation of indoles.

Synthesis of the Acylating Agent: 3,5-Diiodo-4-hydroxybenzoyl Chloride

The necessary acylating agent, 3,5-diiodo-4-hydroxybenzoyl chloride, can be prepared from the commercially available 4-hydroxybenzoic acid.

Step 1: Iodination of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid can be di-iodinated using iodine monochloride in an acidic medium to yield 3,5-diiodo-4-hydroxybenzoic acid.[9]

Step 2: Conversion to the Acid Chloride

The resulting 3,5-diiodo-4-hydroxybenzoic acid can then be converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Friedel-Crafts Acylation of Indole

The final step involves the reaction of indole with the prepared 3,5-diiodo-4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Proposed Synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

-

Preparation of 3,5-Diiodo-4-hydroxybenzoyl Chloride:

-

To a solution of 3,5-diiodo-4-hydroxybenzoic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-diiodo-4-hydroxybenzoyl chloride.

-

-

Friedel-Crafts Acylation:

-

Dissolve indole in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) and cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid catalyst, such as aluminum chloride, portion-wise.

-

Slowly add a solution of 3,5-diiodo-4-hydroxybenzoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Quench the reaction by carefully adding ice-water, followed by dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Proposed synthetic workflow for 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole.

Characterization and Analytical Methods

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the indole ring protons and the aromatic protons of the diiodobenzoyl group. The N-H proton of the indole will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ketone linker. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (490.06 g/mol ). The isotopic pattern will be characteristic of a di-iodo compound. |

| FT-IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, the O-H stretch of the phenol, and the C=O stretch of the ketone. |

| HPLC | A single major peak indicating the purity of the compound. |

Potential Biological Activities and Mechanism of Action

Given the structural motifs present in 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole, several biological activities can be hypothesized.

Anticancer Activity

Many indole derivatives exhibit potent anticancer activity.[10] The 3-aroyl-indole scaffold, in particular, has been explored for its ability to inhibit tubulin polymerization, a validated target in cancer therapy. The structural similarity to known tubulin inhibitors suggests that 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole could act as a vascular disrupting agent (VDA).[10]

Caption: Hypothesized mechanism of anticancer action via tubulin inhibition.

Antimicrobial and Antifungal Activity

The indole nucleus is a common feature in many antimicrobial and antifungal agents.[1][2] The planar, electron-rich nature of the indole ring allows for intercalation with DNA or interaction with key microbial enzymes. The di-iodinated phenolic moiety may also contribute to the antimicrobial effect by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Activity

Certain indole derivatives have demonstrated anti-inflammatory properties. The potential mechanism could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

Future Directions and Research

The synthesis and biological evaluation of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole represent a promising avenue for research. Key future steps should include:

-

Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, microbial strains, and in assays for anti-inflammatory activity.

-

Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the precise molecular mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to both the indole and the diiodobenzoyl rings could lead to the identification of more potent and selective compounds.

Conclusion

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole is a novel chemical entity with significant potential for applications in drug discovery. This technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and biological evaluation. By leveraging the known pharmacological properties of its constituent indole and diiodophenolic moieties, researchers can embark on the exploration of this compound's therapeutic potential. The proposed synthetic strategies and hypothesized biological activities outlined herein serve as a starting point for further investigation into this intriguing molecule.

References

-

YouTube. Fischer Indole Synthesis. [Link]

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). [No source provided in search result]

-

Shree Ganesh Remedies Limited. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran-1951-26-4. [Link]

- Chaplin, D. J., et al. (2015). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). [No source provided in search result]

- Khan, K. M., et al. (2022). Synthesis of Indole Alkaloids. Encyclopedia.

-

Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. (2022). [Link]

-

Manus Aktteva Biopharma LLP. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran (CAS No.: 1951-26-4). [Link]

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [No source provided in search result]

-

ResearchGate. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022). [Link]

-

Royal Society of Chemistry. Indole Synthesis SI. (2023). [Link]

-

Semantic Scholar. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). [Link]

-

National Center for Biotechnology Information. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. [Link]

-

MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). [Link]

-

PubChem. 4-Hydroxy-3,5-diiodobenzaldehyde. [Link]

- Google Patents. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.

-

PubChem. (2-Butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran-1951-26-4 [ganeshremedies.com]

- 7. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran | 1951-26-4 [chemicalbook.com]

- 8. 3,5-DIIODO-4-HYDROXYBENZALDEHYDE | 1948-40-9 [chemicalbook.com]

- 9. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Acylation of Indole with 3,5-Diiodo-4-hydroxybenzoyl Chloride

Introduction

The functionalization of the indole scaffold is a cornerstone of synthetic and medicinal chemistry, as this privileged structure is found in a vast array of natural products and pharmaceuticals.[1] Among the various methods for indole modification, Friedel-Crafts acylation at the electron-rich C3 position is a powerful tool for introducing a keto-bridge, leading to the synthesis of 3-acylindoles.[2] These compounds are not only valuable intermediates for the construction of more complex molecular architectures but also exhibit a range of biological activities themselves.

This application note provides a detailed protocol for the regioselective acylation of indole with 3,5-diiodo-4-hydroxybenzoyl chloride, a highly functionalized acylating agent. The resulting product, 3-(3,5-diiodo-4-hydroxybenzoyl)indole, incorporates a di-iodinated phenolic moiety, a structural motif of interest in the development of new therapeutic agents and molecular probes. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and offer insights into potential challenges and troubleshooting.

Reaction Mechanism: Electrophilic Acylation of the Indole Nucleus

The acylation of indole with 3,5-diiodo-4-hydroxybenzoyl chloride proceeds via a classic Friedel-Crafts acylation mechanism.[3] This reaction is an electrophilic aromatic substitution where the nucleophilic C3 position of the indole ring attacks a highly reactive acylium ion. The generation of this electrophile is facilitated by a Lewis acid catalyst.

The key steps are as follows:

-

Activation of the Acyl Chloride: The Lewis acid (e.g., AlCl₃, SnCl₄, or ZrCl₄) coordinates to the chlorine atom of the 3,5-diiodo-4-hydroxybenzoyl chloride, making it a better leaving group.[4]

-

Formation of the Acylium Ion: The carbon-chlorine bond cleaves heterolytically to form a resonance-stabilized acylium ion. This species is a potent electrophile.

-

Nucleophilic Attack: The electron-rich π-system of the indole ring, specifically at the C3 position, attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the Lewis acid-base complex or residual solvent, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final 3-acylindole product.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Diiodo-Substituted Indole Compounds

Introduction: The Purification Challenge

Diiodo-substituted indole scaffolds are of significant interest in medicinal chemistry and materials science. The introduction of two iodine atoms onto the indole ring dramatically increases the molecule's hydrophobicity and molecular weight, often enhancing biological activity or providing sites for further chemical modification. However, these same properties present unique challenges for purification. Synthetic reactions frequently yield complex mixtures containing starting materials, mono-iodinated intermediates, regioisomers, and other byproducts.[1]

High-Performance Liquid Chromatography (HPLC) is the premier technique for achieving the high purity required for downstream applications. This document provides a comprehensive guide to developing robust and efficient HPLC purification methods for diiodo-substituted indoles, grounded in the principles of chromatographic science. We will explore the causal logic behind method development, from selecting the appropriate stationary phase to optimizing the mobile phase and scaling up for preparative purification.

Foundational Principles: Why Reversed-Phase HPLC is the Method of Choice

The purification strategy for any compound is dictated by its physicochemical properties. Diiodo-indoles are relatively nonpolar, making them ideal candidates for Reversed-Phase HPLC (RP-HPLC).

-

Mechanism of Separation: In RP-HPLC, the stationary phase (the column packing) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar.[2] Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. Nonpolar compounds, like diiodo-indoles, interact more strongly with the nonpolar stationary phase and are retained longer. By gradually increasing the amount of a less polar organic solvent in the mobile phase (a technique called gradient elution), retained compounds are sequentially eluted from the column, with the most hydrophobic compounds eluting last.[2]

-

Advantages for Diiodo-Indoles:

-

Strong Retention: The two iodine atoms and the indole core contribute to significant hydrophobicity, leading to strong retention on nonpolar stationary phases like C18. This strong retention allows for the use of aggressive organic gradients to effectively resolve closely related impurities.

-

Solubility: Most indole derivatives are readily soluble in common HPLC mobile phase solvents such as acetonitrile and methanol.[2][3]

-

Versatility: RP-HPLC is a highly versatile technique with a wide variety of available columns and solvent systems, allowing for fine-tuning of selectivity.[4]

-

Experimental Protocols & Method Development

A successful purification strategy begins with a well-designed analytical method that is then scaled for preparative purposes.

Protocol 1: Analytical Method Development

This protocol serves as a starting point for separating your diiodo-indole from impurities and establishing retention times.

Objective: To achieve baseline separation of the target compound from major impurities.

1. Instrumentation and Column:

-

HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[5]

-

Analytical Column: A high-quality reversed-phase C18 column is the recommended starting point due to its high hydrophobicity and retention capabilities.

| Parameter | Recommendation | Rationale |

| Stationary Phase | C18 (Octadecylsilane) | Provides strong hydrophobic interactions necessary for retaining diiodo-indoles.[6] |

| Dimensions | 4.6 x 150 mm | Standard analytical dimension offering a good balance of resolution and run time. |

| Particle Size | 5 µm or 3 µm | Smaller particles provide higher efficiency and better resolution. |

2. Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Deionized Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

-

Mobile Phase B (Organic): Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

-

Causality: The acidic modifier (TFA or formic acid) is crucial. It protonates any residual free silanols on the silica backbone of the column, preventing undesirable secondary interactions that lead to peak tailing.[3] It also ensures that any ionizable groups on the indole or its impurities are in a consistent protonation state. Formic acid is preferred for MS-compatibility.[7][8]

3. Sample Preparation:

-

Prepare a stock solution of the crude sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[2]

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulate matter that could clog the column or tubing.[2]

4. Chromatographic Conditions (Scouting Gradient):

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.[5]

-

Injection Volume: 5-10 µL

-

Detection: Monitor at 220 nm and 280 nm. Indoles typically have strong absorbance at these wavelengths.[5][9] A DAD is ideal for confirming peak identity and purity by examining the full UV spectrum.

-

Gradient Program:

| Time (min) | % Mobile Phase A (Water + Acid) | % Mobile Phase B (ACN + Acid) | Curve |

| 0.0 | 95 | 5 | Linear |

| 5.0 | 95 | 5 | Linear |

| 25.0 | 5 | 95 | Linear |

| 30.0 | 5 | 95 | Linear |

| 30.1 | 95 | 5 | Linear |

| 35.0 | 95 | 5 | Linear |

5. Optimization:

-

Analyze the chromatogram from the scouting run. If the target peak elutes too early or too late, adjust the gradient.

-

For late elution: Increase the starting percentage of Mobile Phase B or make the gradient steeper.

-

For poor resolution: Make the gradient shallower (increase the time over which the organic percentage changes) around the elution time of the target compound.

Protocol 2: Preparative HPLC Purification

Objective: To isolate the target diiodo-indole compound in high purity and quantity.

1. Method Scaling:

-

The optimized analytical method is the foundation for the preparative method. The key change is the use of a larger column and a higher flow rate.

-

Preparative Column: Choose a C18 column with the same packing material as the analytical column but with a larger internal diameter (e.g., 21.2 mm or 50 mm).

-

Flow Rate Adjustment: The flow rate must be scaled proportionally to the cross-sectional area of the column. A common formula is: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

2. Sample Preparation for Loading:

-

Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF).

-

Dilute the concentrated solution with the initial mobile phase composition (e.g., 95% Water/5% ACN). This is a critical step to prevent the sample from precipitating on the column head upon injection, which would cause high backpressure and poor separation.[2]

-

The final concentration should be as high as possible without causing precipitation. Perform a small test in a vial first.

3. Preparative Run Conditions:

-

System: A preparative HPLC system with a high-pressure pump capable of higher flow rates, a larger sample loop, and a fraction collector.

-

Injection: Inject the prepared sample onto the equilibrated preparative column. Avoid overloading the column, which leads to broad, poorly resolved peaks. The maximum loading capacity depends on the column size and the separation difficulty.

-

Fraction Collection: Collect fractions based on the UV signal from the detector. Set the fraction collector to trigger collection just before the target peak begins to elute and stop just after it returns to baseline.

4. Post-Purification Workup:

-

Combine the pure fractions identified by analytical HPLC.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure compound as a solid.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Poor Resolution | Gradient is too steep. | Decrease the gradient slope (e.g., from 5-95% ACN in 20 min to 5-95% ACN in 40 min). |

| Peak Tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase contains an acidic modifier like 0.1% TFA or formic acid.[3] |

| High Backpressure | Clogged column frit or tubing; sample precipitation. | Filter all samples and mobile phases.[2] Ensure the sample is fully dissolved in the initial mobile phase conditions before injection. |

| No Peaks Elute | Compound is too hydrophobic and irreversibly bound. | Start the gradient with a higher percentage of organic solvent (e.g., 20% or 30% ACN). |

| Extra Peaks in Blank Run | Carryover from a previous injection. | Implement a needle wash step in the autosampler method and run a high-organic wash gradient between samples. |

| Degradation on Column | Indole compounds can be sensitive to prolonged exposure to acidic conditions or light.[5] | Use a cooled autosampler (4°C).[5] Prepare samples fresh and analyze promptly. If acid sensitivity is confirmed, try a buffered mobile phase at a higher pH if column chemistry allows. |

Conclusion

The purification of diiodo-substituted indole compounds is reliably achieved using reversed-phase HPLC. A systematic approach, beginning with the development of a robust analytical method on a C18 column with an acidified water/acetonitrile mobile phase, provides the foundation for successful preparative-scale purification. By understanding the causal relationships between analyte properties and chromatographic parameters, researchers can efficiently optimize separations, troubleshoot common issues, and obtain highly pure materials essential for advancing scientific research and drug development.

References

- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Scientific Diagram].

- ResearchGate. (n.d.). Optimization of AE-HPLC separation of iodophenol species. (a) Effect of... [Scientific Diagram].

- MDPI. (2021). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies.

- Sycamore Scholars. (n.d.). Development and Optimization of HPLC-ICPMS for the Determination of Iodine Speciation in Groundwater.

- Preprints.org. (2024). Protocol For The Determination Of Total Iodine In Iodized Table Salts Using Ultra High-Performance Liquid Chromatography.

- MDPI. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column.

- Phenomenex. (n.d.). Normal Phase HPLC Columns.

- SIELC Technologies. (2018). Separation of Indole-3-carbinol on Newcrom R1 HPLC column.

- PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.

- PMC. (n.d.). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.).

- Waters. (n.d.). RP-HPLC Method for Purification of Dually-Labeled Synthetic Oligonucleotides.

- MICROSOLV Technology Corporation. (n.d.). Diol TYPE-C™ & NP: Versatile HPLC Columns.

- Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.

- BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.

- MDPI. (2025). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole.

- BenchChem. (n.d.). Troubleshooting unexpected side products in indole synthesis.

- BenchChem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.

- Deep Blue Repositories. (2000). Analysis and Purification of Synthetic Nucleic Acids Using HPLC.

- MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).

- Integrated DNA Technologies. (n.d.). PAGE & HPLC Oligo Purification Services.

- MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.

- Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification.

- PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.

- SIELC Technologies. (2018). [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt on Newcrom R1 HPLC column.

- ResearchGate. (n.d.). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols.

- ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC.

- SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.

- MDPI. (2025). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cetjournal.it [cetjournal.it]

- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mz-at.de [mz-at.de]

- 7. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Separation of [2,2’-Bi-1H-indole]-3,3’-diol, disodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. scispace.com [scispace.com]

Troubleshooting & Optimization

Preventing deiodination during synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

Technical Support Center: Synthesis of Halogenated Indole Conjugates Topic: Preventing Deiodination in 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole Synthesis

Executive Summary

The synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole presents a specific chemoselective challenge: the Carbon-Iodine (C-I) bond on the electron-rich phenolic ring is highly labile.[1] Under standard Friedel-Crafts acylation conditions (strong Lewis acids like

This guide provides validated protocols to couple the diiodo-benzoyl moiety to the indole C3 position while preserving the halogen payload.

Module 1: Critical Reaction Parameters

The Core Problem: Lewis Acid-Mediated Deiodination

Standard acylation uses Aluminum Chloride (

Visualizing the Failure Mode The following diagram illustrates the decision logic for selecting the correct synthetic route to avoid this failure.

Caption: Selection strategy for acylation. Route B (Grignard) is the preferred method to prevent deiodination.

Module 2: Validated Experimental Protocols

Protocol A: Magnesium-Mediated Acylation (The "Grignard" Method)

Best for: Preserving iodine atoms and ensuring C3 regioselectivity.[1]

Mechanism: This method generates the Indolyl-magnesium bromide (an active nucleophile) which attacks the acid chloride.[1] Since no acidic catalyst is present, the C-I bond remains stable.

Reagents:

-

Indole (1.0 eq)[1]

-

Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 2.2 eq )[1]

-

3,5-Diiodo-4-hydroxybenzoyl chloride (1.0 eq)[1]

-

Solvent: Anhydrous Diethyl Ether or THF[1]

Step-by-Step Procedure:

-

Indole Activation: Dissolve indole in anhydrous ether under Argon/Nitrogen.[1] Cool to 0°C.

-

Deprotonation: Add EtMgBr dropwise.

-

Note: You must use 2.2 equivalents of Grignard. The first equivalent deprotonates the phenol (on the acid chloride or if pre-mixed), and the second deprotonates the Indole N-H.

-

-

Formation: Stir at room temperature for 30 minutes. The solution often turns cloudy/grey as the indolyl-Grignard precipitates.

-

Acylation: Cool back to 0°C. Add a solution of 3,5-diiodo-4-hydroxybenzoyl chloride (dissolved in THF) slowly over 20 minutes.

-

Reaction: Allow to warm to room temperature and stir for 3–12 hours.

-

Quench: Pour the mixture into saturated aqueous Ammonium Chloride (

). Do not use HCl , as acid + heat can trigger deiodination.

Protocol B: Acid Chloride Preparation (Critical Precursor Step)

Issue: Using Thionyl Chloride (

Recommendation: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C.[1]

-

Why: It operates at lower temperatures and produces gaseous byproducts (

) that are easily removed without heating the unstable diiodo-substrate.

Module 3: Troubleshooting & FAQs

Q1: Why is my product turning purple/violet during workup?

Diagnosis: Iodine liberation.

Cause: The C-I bond has cleaved (homolytic cleavage), releasing elemental iodine (

-

Light Protection: Wrap all flasks in aluminum foil during reaction and rotary evaporation.

-

Scavenger: Wash the organic layer with a 5% Sodium Thiosulfate (

) solution. This reduces free

Q2: Can I iodinate the phenol after coupling it to the indole?

Answer: No.

Reasoning: The indole ring is significantly more electron-rich than the phenol ring. If you attempt electrophilic iodination (e.g.,

Q3: I see a spot on TLC corresponding to de-iodinated product. What happened?

Diagnosis: Reductive Deiodination.

Cause: If you used Sodium Bisulfite (

Data Summary: Lewis Acid Compatibility

| Catalyst | Classification | Risk of Deiodination | Recommendation |

| Hard Lewis Acid | High | AVOID | |

| Oxidative Lewis Acid | High | AVOID | |

| Moderate Lewis Acid | Moderate | Use only at -78°C | |

| Grignard Base | None | PREFERRED | |

| In(OTf) | Soft Lewis Acid | Low | Good alternative |

References

-

Lackey, K., et al. (2000). "The discovery of potent cRaf1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(3), 223–226. (Describes the synthesis of GW5074 analogs via Grignard methods).

- Mahboobi, S., et al. (2006). "Synthesis and Structure-Activity Relationship of 3-Substituted Indoles." Journal of Medicinal Chemistry.

-

Wakeham, R. J., et al. (2013).[2] "Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions." Organic Letters, 15(4), 702-705.[1] (Discusses halide exchange risks).

Sources